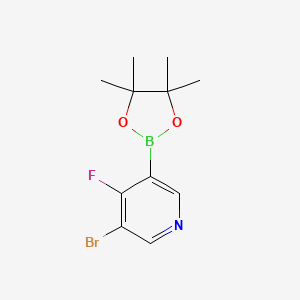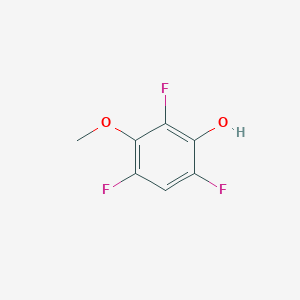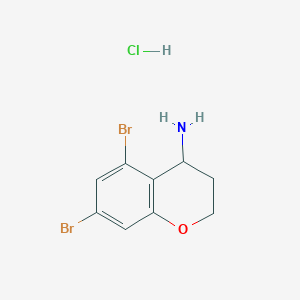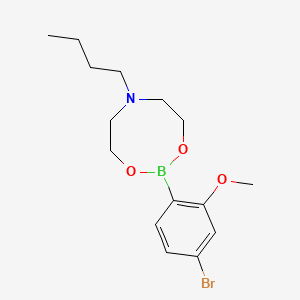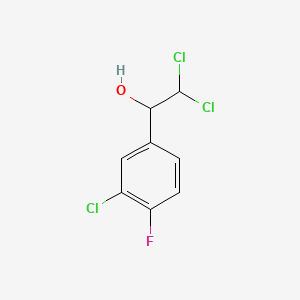
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3FO. This compound is of interest due to its unique chemical structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, as well as a hydroxyl group. It is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanone, while reduction can produce 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethane.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(4-chloro-3-fluorophenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H6Cl3FO |
|---|---|
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl3FO/c9-5-3-4(1-2-6(5)12)7(13)8(10)11/h1-3,7-8,13H |
InChI-Schlüssel |
OHSKIUZUXBMYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

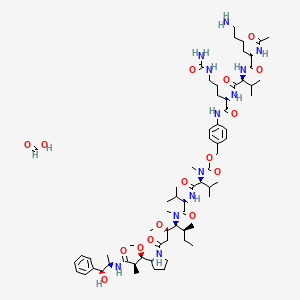
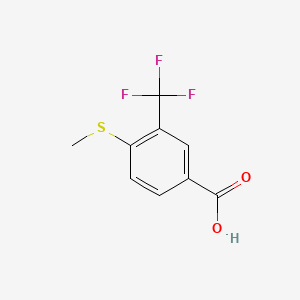
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)



